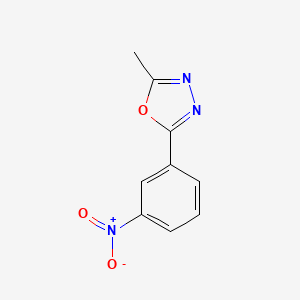

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole

Descripción general

Descripción

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 3-nitrobenzohydrazide with acetic anhydride can yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted oxadiazole derivatives.

Aplicaciones Científicas De Investigación

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors. The oxadiazole ring can also contribute to the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-5-(3-nitrophenyl)-1H-tetrazole: Similar structure but with a tetrazole ring instead of an oxadiazole ring.

2-Methyl-5-(3-nitrophenyl)-1,2,4-triazole: Contains a triazole ring, offering different chemical properties.

Uniqueness

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical reactivity and potential applications. The combination of the methyl and nitrophenyl groups further enhances its versatility in various chemical and biological contexts.

Actividad Biológica

2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a five-membered ring containing nitrogen atoms and various substituents that influence its biological activity. The presence of the nitrophenyl group is particularly notable for enhancing its pharmacological properties.

Anticancer Activity

Numerous studies have reported the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity Studies : A study demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines including HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested .

- Mechanism of Action : The compound acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics essential for cancer cell division. This mechanism was confirmed through annexin V-FITC assays indicating increased apoptosis in treated cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Tubulin polymerization inhibition |

| MCF-7 | 20 | Apoptosis induction |

| HCT-116 | 25 | Microtubule disruption |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Activity : Research indicated that derivatives of oxadiazoles possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. In particular, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

- Antifungal Activity : It was also evaluated for antifungal activity against strains such as Candida albicans, showing promising results with an MIC of 64 µg/mL .

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Antibacterial |

| Escherichia coli | 32 | Antibacterial |

| Candida albicans | 64 | Antifungal |

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of oxadiazole derivatives. In vitro studies have suggested that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives including this compound and evaluated their anticancer properties using various assays. The research highlighted structure-activity relationships that correlate specific substitutions with enhanced biological activity .

- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between oxadiazoles and target proteins involved in cancer progression. These studies suggest that modifications to the oxadiazole ring can significantly enhance binding affinity to target enzymes like FAK (Focal Adhesion Kinase) .

Propiedades

IUPAC Name |

2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-10-11-9(15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZKBOZDHYZRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.